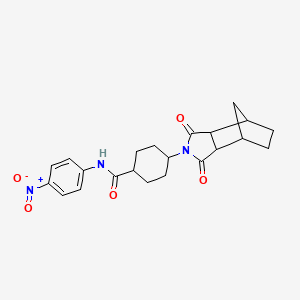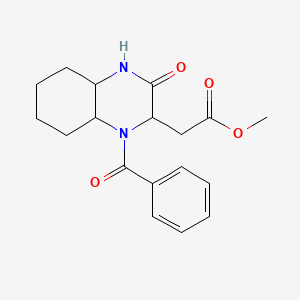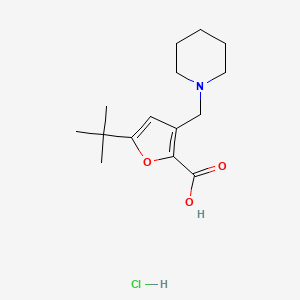![molecular formula C23H19ClN2O3 B4101632 5-chloro-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4101632.png)
5-chloro-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Vue d'ensemble
Description
5-chloro-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes a chloro-substituted indole core, a hydroxy group, and a pyridinyl ethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Hydroxylation: The hydroxy group is introduced via a hydroxylation reaction, often using hydrogen peroxide or other oxidizing agents.
Side Chain Introduction: The pyridinyl ethyl side chain is attached through a nucleophilic substitution reaction, using appropriate pyridine derivatives and alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted indole derivatives.
Applications De Recherche Scientifique
5-chloro-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s properties make it a candidate for use in organic electronics and other advanced materials.
Biological Research: It is used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mécanisme D'action
The mechanism of action of 5-chloro-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloro-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one: This compound has a similar structure but with a propyl side chain instead of a phenylethyl group.
5-chloro-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1-methyl-1,3-dihydro-2H-indol-2-one: This compound has a methyl side chain instead of a phenylethyl group.
Uniqueness
The uniqueness of 5-chloro-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one lies in its specific combination of functional groups and side chains, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
5-chloro-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)-1-(2-phenylethyl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3/c24-18-6-7-20-19(14-18)23(29,15-21(27)17-8-11-25-12-9-17)22(28)26(20)13-10-16-4-2-1-3-5-16/h1-9,11-12,14,29H,10,13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBMPWFGLFUAAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=CC=NC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-4-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4101559.png)
![((1R,4S)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptan-1-yl)(indolin-1-yl)methanone](/img/structure/B4101566.png)
![N-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B4101569.png)
![11-(2,4-dimethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4101576.png)
![5-[[benzyl(methyl)amino]methyl]-N-methyl-N-(1H-pyrazol-5-ylmethyl)-1,2-oxazole-3-carboxamide](/img/structure/B4101580.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B4101598.png)


![N-(3-chloro-4-methylphenyl)-4-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-3-nitrobenzamide](/img/structure/B4101626.png)
![ethyl 4-amino-2-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-5-pyrimidinecarboxylate](/img/structure/B4101652.png)

![[2-(Cyclohexylamino)-5-nitrophenyl]-morpholin-4-ylmethanone](/img/structure/B4101657.png)
![N-(4-chloro-2-methylphenyl)-4-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B4101662.png)

